molecular formula C4H3F3O3 B1302015 Methyl Trifluoropyruvate CAS No. 13089-11-7

Methyl Trifluoropyruvate

Cat. No. B1302015
CAS RN: 13089-11-7
M. Wt: 156.06 g/mol
InChI Key: XGLLQDIWQRQROJ-UHFFFAOYSA-N
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Description

Methyl trifluoropyruvate is a chemical compound that has garnered interest due to its potential as a building block in organic synthesis, particularly for the construction of CF3-containing molecules such as γ-lactones, lactams, β-amino acids, and heterocycles10. Its utility stems from the trifluoromethyl group, which imparts unique physical, chemical, and biological properties to molecules .

Synthesis Analysis

The synthesis of methyl trifluoropyruvate can be achieved through various routes. An optimized laboratory-scale preparation starts from hexafluoropropene-1,2-oxide, leading to methyl trifluoropyruvate with yields up to 81% . Another method involves the reaction of methyl trifluoropyruvate with tris(trimethylsilyl) phosphite to produce derivatives useful in further synthetic applications .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl trifluoromethanesulfonate, has been investigated using techniques like gas electron diffraction and quantum chemical calculations, revealing conformational properties and bond angles that are crucial for understanding the reactivity of methyl trifluoropyruvate .

Chemical Reactions Analysis

Methyl trifluoropyruvate participates in various chemical reactions. It can undergo highly diastereoselective synthesis to form quaternary α-trifluoromethyl α-amino acids . It is also a precursor for α-CF3-α-amino acid derivatives, which are potential drug candidates . Furthermore, it can be used in enantioselective Friedel-Crafts alkylation reactions with indoles, pyrroles, and furans , and in [2+4]-cycloaddition reactions to form dihydrooxazines and substituted α-amino-α-trifluoromethyltetrahydrofuran-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl trifluoropyruvate are influenced by the trifluoromethyl group. This group's strong electron-withdrawing nature significantly alters the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis. The compound's reactivity has been explored in various nucleophilic reactions, leading to the formation of coupling products in high yields . Additionally, the stereoselectivity of its reactions has been studied, with configurations of predominant isomers confirmed by X-ray studies10.

Scientific Research Applications

Versatility in Organic Synthesis

MTFP has been highlighted for its dual functionality in organic reactions, serving both as an electrophile and a nucleophile. This dual functionality broadens its application in creating complex organic molecules. For instance, MTFP has been utilized in the optimized laboratory-scale preparation of itself from industrial precursors, showcasing its importance in synthetic chemistry due to the unique properties conferred by the trifluoromethyl group (Dolenský et al., 2002)[https://consensus.app/papers/methyl-333trifluoropyruvate-procedure-starting-dolenský/6c6caf2dad075c269e2469f26125ae9a/?utm_source=chatgpt].

Application in Nucleophilic Reactions

The preparation and synthetic application of a novel ketene silyl acetal derived from MTFP highlight its utility in carbon-carbon bond formation through various nucleophilic reactions. This approach allows for the synthesis of coupling products with high yields, showcasing MTFP's role in facilitating complex synthetic pathways (Takikawa et al., 2005)[https://consensus.app/papers/preparation-application-ketene-silyl-methyl-takikawa/32a68133bad85ab4998867cdf202483b/?utm_source=chatgpt].

Enantioselective Synthesis

In enantioselective synthesis, MTFP has been employed in the Friedel-Crafts alkylation of indoles, pyrroles, and furans, catalyzed by chiral phosphoric acid. This method exemplifies the incorporation of the trifluoromethyl group into biologically active molecules, an aspect of considerable interest in pharmaceutical research (Kashikura et al., 2010)[https://consensus.app/papers/friedelcrafts-alkylation-indoles-pyrroles-furans-kashikura/de538f75441a5aa495ea67560dce224a/?utm_source=chatgpt].

Chemical Properties and Reactivity

The study of the conformational landscape and chemical reactivity of MTFP, through high-resolution rotational spectroscopy, provides insights into its structural properties and the effects of the trifluoromethyl group on its reactivity. Such studies are essential for understanding the fundamental properties that make MTFP a valuable compound in chemical synthesis (Lengsfeld et al., 2020)[https://consensus.app/papers/barrier-rotation-symmetry-carbonyl-reactivity-methyl-lengsfeld/936a34184702564b84b14ba6e2585b2d/?utm_source=chatgpt].

Synthesis of Amino Acid Derivatives

MTFP has been used as a precursor for synthesizing a variety of α-CF3-α-amino acid derivatives. These derivatives have potential applications as drug candidates, showcasing MTFP's role in the development of novel pharmaceutical compounds (Skarpos et al., 2006)[https://consensus.app/papers/methyltrifluoropyruvate-imines-possessing-noxalyl-skarpos/2e8a334e43fa54ecb156a2d7c2184818/?utm_source=chatgpt].

Safety and Hazards

Methyl 3,3,3-trifluoropyruvate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Methyl 3,3,3-trifluoropyruvate is an alkyl 3,3,3-trifluoropyruvate that can be synthesized using hexafluoropropene-1,2-oxide (HFPO) as a starting material . It reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals . This suggests potential future directions in the synthesis of new compounds .

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3/c1-10-3(9)2(8)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLLQDIWQRQROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370581
Record name Methyl Trifluoropyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Trifluoropyruvate

CAS RN

13089-11-7
Record name Methyl Trifluoropyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-oxo-3,3,3-trifluoropropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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